molecular formula C12H7ClN2O B1348502 6-(4-Chlorophenoxy)nicotinonitrile CAS No. 99902-70-2

6-(4-Chlorophenoxy)nicotinonitrile

Cat. No. B1348502
CAS RN: 99902-70-2
M. Wt: 230.65 g/mol
InChI Key: DAHIOIPBXNVSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenoxy)nicotinonitrile is a chemical compound with the CAS Number: 99902-70-21. It has a molecular weight of 230.651. The IUPAC name for this compound is 6-(4-chlorophenoxy)nicotinonitrile1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 6-(4-Chlorophenoxy)nicotinonitrile.



Molecular Structure Analysis

The InChI code for 6-(4-Chlorophenoxy)nicotinonitrile is 1S/C12H7ClN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H1. This code provides a specific representation of the molecule’s structure.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 6-(4-Chlorophenoxy)nicotinonitrile.



Physical And Chemical Properties Analysis

6-(4-Chlorophenoxy)nicotinonitrile is a solid at ambient temperature1. It has a boiling point of 129-131°C1.


Scientific Research Applications

1. Regioselective Amination

Delvare, Koza, and Morgentin (2011) explored the use of palladium(0) in the highly regioselective C-2 amination of 4,6-dichloronicotinonitrile, leading to the synthesis of 4-chloro-6-anilino nicotinonitrile compounds. This process involves coupling with aminoarenes that are N-acetyl-masked to limit cross-coupling overreaction, followed by deprotection in situ. This methodology demonstrates the scope of these original conditions in organic synthesis (Delvare, Koza, & Morgentin, 2011).

2. Antimicrobial Agents for the Plastic Industry

Zaiton et al. (2018) reported on the synthesis of new biocidal compounds, including 4-(2-chlorophenyl)-6-(4-hydroxyphenyl) nicotinonitrile, which demonstrates potential as an antimicrobial agent for the plastic industry. The study investigated the effects of these compounds on the melt flow rate, mechanical properties, and electrical properties of various plastics, as well as their biological activity against bacteria like E. coli and S. epidermidis (Zaiton, Assem, Arafa, Momen, & Said, 2018).

3. Antibacterial Activity

Mekky and Sanad (2022) developed nicotinonitrile-linked hybrids with notable antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis strains. These compounds, including 6-(4-chlorophenyl) nicotinonitrile units, exhibited efficacy comparable to common antibiotics like ciprofloxacin and linezolid, especially against MRSA and VRE strains (Mekky & Sanad, 2022).

4. Antioxidant Evaluation

Gouda, Berghot, Abd El-Ghani, and Khalil (2016) conducted a study focusing on the synthesis of nicotinonitriles and their potential as antioxidants. This research highlights the importance of nicotinonitrile compounds in the development of antioxidant agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).

5. Antitumor and Antimicrobial Activities

El‐Sayed et al. (2011) synthesized 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-nicotinonitrile, showing significant antitumor and antimicrobial activities. This compound was particularly effective against certain bacterial strains and demonstrated potential as an antitumor agent (El‐Sayed, Moustafa, Haikal, Abu-El-Halawa, & El Ashry, 2011).

6. Antineoplastic Agents

El‐sayed, Elsayed, and Amr (2021) utilized nicotinonitrile derivatives as scaffolds to develop novel antineoplastic agents. Their research revealed the potential cytotoxic effects of these compounds againstvarious cancer cell lines, indicating their significance in cancer research and treatment (El‐sayed, Elsayed, & Amr, 2021).

7. Corrosion Inhibition in Aqueous Solutions

Fouda, Ismail, Abou-shahba, Husien, El-habab, and Abousalem (2020) investigated the corrosion inhibition properties of furanylnicotinamidine derivatives, including 6-[5-(4-chlorophenyl)furan-2-yl]nicotinonitrile, on carbon steel. Their findings suggest these compounds as effective corrosion inhibitors in acidic environments, highlighting their potential application in industrial settings (Fouda, Ismail, Abou-shahba, Husien, El-habab, & Abousalem, 2020).

8. Luminescent Properties for Photophysical Studies

Ahipa, Kamath, Kumar, and Adhikari (2014) synthesized and studied a new nicotinonitrile derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, for its potential as a blue light emitting material. Their research provides insight into the photophysical properties of such compounds, which could be valuable in the development of luminescent materials (Ahipa, Kamath, Kumar, & Adhikari, 2014).

9. Antimicrobial and Antifungal Activities

Behalo (2008) explored the synthesis of 2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile and its derivatives, which showed promising antibacterial and antifungal activities. This research contributes to the understanding of the potential use of nicotinonitrile derivatives in combating microbial infections (Behalo, 2008).

Future Directions

While I couldn’t find specific future directions for 6-(4-Chlorophenoxy)nicotinonitrile, it’s worth noting that compounds like this are often subjects of ongoing research in various fields of chemistry and medicine.


Relevant Papers
There are several peer-reviewed papers related to 6-(4-Chlorophenoxy)nicotinonitrile
1. However, the specific content of these papers is not available in the search results. For detailed information, I recommend reading these papers directly.


Please note that the information provided here is based on the most recent data available and may not include the most recent research or developments related to 6-(4-Chlorophenoxy)nicotinonitrile.


properties

IUPAC Name

6-(4-chlorophenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHIOIPBXNVSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10244312
Record name 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenoxy)nicotinonitrile

CAS RN

99902-70-2
Record name 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099902702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarbonitrile, 6-(4-chlorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10244312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Chlorophenoxy)nicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-(4-Chlorophenoxy)nicotinonitrile
Reactant of Route 3
Reactant of Route 3
6-(4-Chlorophenoxy)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
6-(4-Chlorophenoxy)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
6-(4-Chlorophenoxy)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
6-(4-Chlorophenoxy)nicotinonitrile

Citations

For This Compound
2
Citations
A Guan, C Liu, W Chen, F Yang, Y Xie… - Journal of agricultural …, 2017 - ACS Publications
The pyrimidinamine diflumetorim is an ideal template for the discovery of agrochemical lead compounds due to its unique mode of action, novel chemical structure, and lack of reported …
Number of citations: 55 pubs.acs.org
CRK Changunda, AL Rousseau, AE Basson… - Organic …, 2020 - arkat-usa.org
Palladium-mediated cross-coupling reactions are used in the successful construction of a small library of flexible heteroatom-linked diarylpyridine target compounds, including pyridines …
Number of citations: 1 www.arkat-usa.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.